[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone
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Description
[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C25H23NO6S and its molecular weight is 465.52. The purity is usually 95%.
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Biological Activity
The compound 4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C24H25N1O5S, with a molecular weight of 471.5 g/mol. Its structure includes a benzothiazine core that is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H25N1O5S |
Molecular Weight | 471.5 g/mol |
CAS Number | 1114652-77-5 |
Mechanisms of Biological Activity
Research indicates that compounds with a benzothiazine core exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific mechanisms through which 4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exerts its effects are still under investigation but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory pathways.
- Interaction with Cellular Targets : The compound may interact with specific proteins or receptors within cells, leading to altered signaling pathways.
Antimicrobial Activity
Studies have demonstrated that benzothiazine derivatives possess antimicrobial properties. For instance, compounds similar to 4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone have been tested against various bacterial strains and found to exhibit significant inhibitory effects.
Anticancer Properties
The compound's potential as an anticancer agent is supported by findings from related research. For example, derivatives of benzothiazine have been shown to induce apoptosis in cancer cells through mechanisms such as oxidative stress induction and inhibition of cell proliferation.
Case Studies
Several studies have explored the biological activity of benzothiazine derivatives:
- Study on Anticancer Activity : A recent study investigated the effects of a similar benzothiazine derivative on melanoma cells. The compound exhibited selective cytotoxicity and induced cell cycle arrest at the S phase, suggesting potential for development as an anticancer drug.
- Antimicrobial Evaluation : In another study, a series of benzothiazine derivatives were synthesized and tested for their antimicrobial efficacy against common pathogens. Many compounds showed promising activity with minimum inhibitory concentrations (MIC) below 10 μg/mL.
Properties
IUPAC Name |
[4-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6S/c1-4-32-19-12-9-17(10-13-19)25(27)24-16-26(18-11-14-21(30-2)22(15-18)31-3)20-7-5-6-8-23(20)33(24,28)29/h5-16H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDVDJSQFGKXEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.